10-Undecenyltrichlorosilane is a silane compound with a long alkyl chain and a terminal vinylic group. This compound is of particular interest due to its ability to form self-assembling monolayer films on substrates, which can serve as adhesion promoters. The unique structure of 10-undecenyltrichlorosilane allows it to interact with various materials, making it a valuable agent in enhancing the adhesion between different surfaces1.
10-Undecenyltrichlorosilane has been shown to be effective as an adhesion promoter. In studies using the blister test, it was found that this silane could significantly increase adhesive fracture energies under dry conditions. However, its performance was affected by the presence of water due to the less ordered nature of the film it forms, which allows for easier water diffusion to the interface, leading to joint failure. This characteristic highlights the importance of chain length and packing density in the application of silanes as adhesion promoters1.
Beyond its use as an adhesion promoter, 10-undecenyltrichlorosilane derivatives have been utilized in chemical synthesis. For instance, transformations of peroxy products formed by ozonolysis of undecylenic acid derivatives, including 10-undecen-1-ol, have been studied. The use of reductants like hydroxylamine and semicarbazide hydrochlorides has led to the development of one-pot synthesis methods for acyclic α,ω-bifunctional compounds. These compounds are valuable in various industries, including medicine, perfumery, cosmetics, and engineering, serving as block synthons in targeted organic synthesis. The versatility of 10-undecenyltrichlorosilane and its derivatives in facilitating the synthesis of such compounds underscores its importance in the chemical industry2.
10-Undecenyltrichlorosilane falls under the category of organosilicon compounds, specifically trichlorosilanes. It is classified as a silane coupling agent due to its ability to bond to both organic and inorganic materials, facilitating the modification of surfaces for various applications, including coatings and adhesives.
The synthesis of 10-undecenyltrichlorosilane can be achieved through several methods, with one common approach being the reaction of undecenoic acid with silicon tetrachloride. The general reaction can be represented as follows:
In practice, the reaction conditions typically involve:
The synthesis can be optimized by adjusting parameters such as temperature, concentration of reactants, and reaction time to achieve higher yields and purities .
10-Undecenyltrichlorosilane participates in various chemical reactions primarily involving its chlorosilane groups. Key reactions include:
The mechanism of action for 10-undecenyltrichlorosilane primarily involves its interaction with hydroxylated surfaces. Upon application to substrates like silicon or glass, the chlorosilanes react with surface hydroxyl groups through nucleophilic substitution:
This results in a stable siloxane network that modifies the surface properties, such as hydrophobicity and chemical reactivity .
These properties make 10-undecenyltrichlorosilane suitable for various industrial applications where stability and reactivity are critical .
10-Undecenyltrichlorosilane has diverse applications in material science and nanotechnology:
10-Undecenyltrichlorosilane is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as 11-(trichlorosilyl)-1-undecene. Its molecular formula is C₁₁H₂₁Cl₃Si, with a molecular weight of 287.73 g/mol. The compound features a linear hydrocarbon chain terminating in a reactive trichlorosilane (–SiCl₃) headgroup and an alkene moiety at the ω-position. The terminal vinyl group (CH₂=CH–) is positioned at carbon 1, while the silicon atom bonds to carbon 11. This unsaturation enables further functionalization via reactions such as hydrosilylation or thiol-ene chemistry, distinguishing it from saturated alkyltrichlorosilanes [2] [4].
Table 1: Atomic Composition of 10-Undecenyltrichlorosilane
Element | Quantity | Bond Position |
---|---|---|
Carbon | 11 | Chain backbone (C1-C11) |
Hydrogen | 21 | Attached to C1-C11 |
Chlorine | 3 | Directly bonded to silicon |
Silicon | 1 | Terminal position |
The trichlorosilane group (–SiCl₃) is highly electrophilic due to silicon’s low electronegativity (1.90 vs. carbon’s 2.55) and the polar nature of the Si–Cl bonds. Silicon’s capacity for hypervalent expansion allows nucleophilic attack at chlorine, facilitating hydrolysis, alcoholysis, or condensation reactions. The Si–Cl bond strength (456 kJ/mol) is notably higher than Si–C bonds (435 kJ/mol), rendering it kinetically stable yet thermodynamically prone to substitution. Upon hydrolysis, Si–Cl bonds form robust siloxane (Si–O–Si) networks, critical for surface anchoring [1] [4].
The undecenyl chain (H₂C=CH–(CH₂)₈–) provides an 11-carbon spacer with dual functionality:
The combined structure creates an amphiphilic character: The trichlorosilane anchors to inorganic substrates (e.g., glass, silicon wafers), while the undecenyl chain interfaces with organic phases. This duality underpins its role as a molecular bridge in hybrid materials [4].
10-Undecenyltrichlorosilane’s development is rooted in milestones of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts via the reaction of silicon tetrachloride with diethylzinc. This pioneering work established foundational methods for Si–C bond formation [1] [3].
Frederic Stanley Kipping’s early 20th-century research expanded the field through Grignard reagent-mediated syntheses, yielding diverse alkyl- and arylsilanes. His term "silicone" erroneously implied structural analogy to ketones but endured to describe polysiloxanes. Kipping’s methods enabled controlled synthesis of chlorosilanes, though long-chain unsaturated derivatives like 10-undecenyltrichlorosilane remained inaccessible until industrial-scale processes emerged [1] [3].
A transformative advance arrived in 1945 with Eugene Rochow’s Direct Process (also termed the Müller-Rochow process), which catalyzed the reaction of methyl chloride with silicon-copper alloy to produce methylchlorosilanes. This method scaled to industrial production, achieving >1 million tons annually. Though optimized for methyl/phenyl chlorosilanes, it laid groundwork for synthesizing specialty silanes like 10-undecenyltrichlorosilane via hydrosilylation:
Commercial availability surged in the late 20th century, driven by demand for surface modifiers in microelectronics and biomaterials.
10-Undecenyltrichlorosilane exemplifies two key themes in organosilicon chemistry: versatile reactivity and structural hybridity.
Reactivity Modes:
Surface–OH + Cl₃Si–R → Surface–O–Si(OH)₂–R + HCl
Surface density, orientation, and packing are tunable via solvent, temperature, and humidity [4].
Table 2: Bond Properties Influencing 10-Undecenyltrichlorosilane Reactivity
Bond | Length (Å) | Energy (kJ/mol) | Chemical Implications |
---|---|---|---|
Si–Cl | 2.02 | 456 | Susceptible to hydrolysis; forms strong Si–O bonds (798 kJ/mol) |
Si–C | 1.89 | 435 | Resists homolysis; anchors organic chain |
C=C | 1.34 | 611 | Enables electrophilic/radical additions |
C–C | 1.54 | 334 | Provides flexible alkyl spacer |
Hybrid Interface Applications:
This compound’s dual reactivity embodies organosilicon chemistry’s core principle: leveraging silicon’s electropositive character and carbon’s diverse bonding to construct hybrid architectures. Its design aligns with trends toward "green" chemistry—enabling efficient surface modification without heavy metals or waste-intensive protocols [3].
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